3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one, also known as 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one, is an organic compound that belongs to the class of cyclopentenones. Its structure features a cyclopentene ring with a pyrrolidine moiety, which contributes to its unique chemical properties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one is classified as:
The synthesis of 3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the following steps:
The reaction is usually conducted under moderate temperatures (50–100 °C). The use of continuous flow reactors in industrial settings can enhance yield and consistency by maintaining precise reaction conditions .
The molecular structure of 3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-methyl-3-pyrrolidin-1-ylcyclopent-2-en-1-one |
| InChI | InChI=1S/C10H15NO/c1-8-9(4-5-10(8)12)11-6-2-3-7-11/h2-7H2,1H3 |
| InChI Key | ZJUWVCPWYGFQMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CCC1=O)N2CCCC2 |
This structure indicates that the compound contains a five-membered cyclopentene ring with a ketone functional group and a pyrrolidine substituent .
3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound to explore its reactivity and potential applications .
The mechanism of action for 3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with biological targets:
These interactions suggest that the compound may have therapeutic potential in various biological systems.
The physical properties of 3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in polar solvents |
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles and electrophiles due to the presence of the enone functional group .
3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: